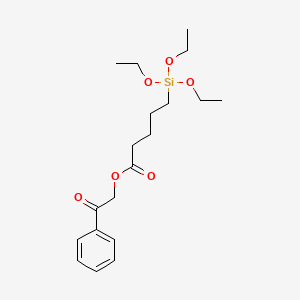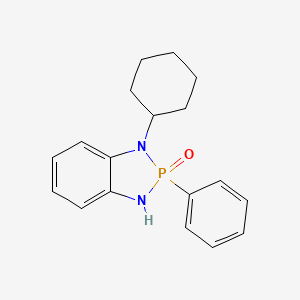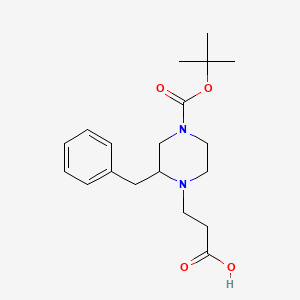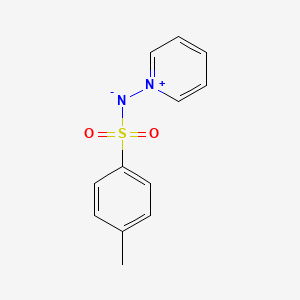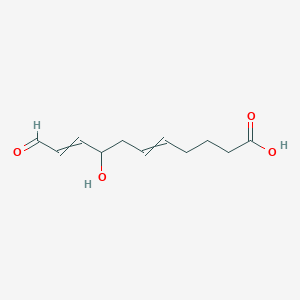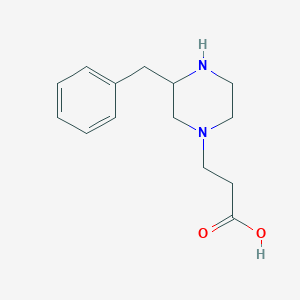![molecular formula C20H16O4S B14172092 5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-73-7](/img/structure/B14172092.png)
5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound featuring a naphthopyran core structure
Preparation Methods
The synthesis of 5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. Industrial production methods may involve the use of nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis to optimize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with molecular targets through various pathways. These interactions can lead to changes in biological activity, making it a valuable compound for studying molecular mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar compounds include:
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
These compounds share structural similarities but differ in their functional groups and specific chemical properties.
Properties
CAS No. |
923026-73-7 |
|---|---|
Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C20H16O4S/c1-25(22,23)16-8-6-13(7-9-16)19-17-5-3-2-4-14(17)10-15-11-24-12-18(21)20(15)19/h2-10H,11-12H2,1H3 |
InChI Key |
KRNOSPSJJRXZTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)COCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


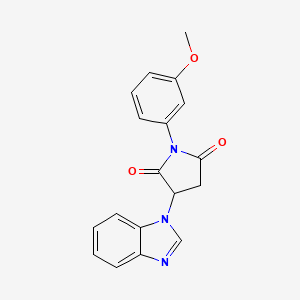
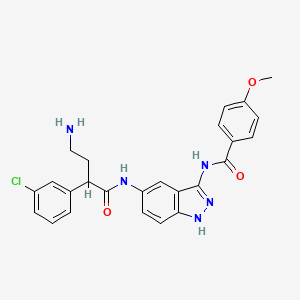

![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)

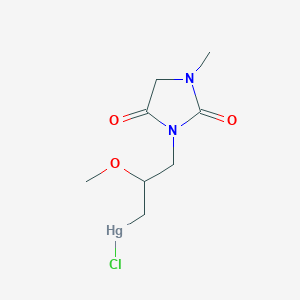
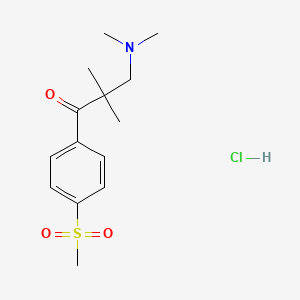
![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)
